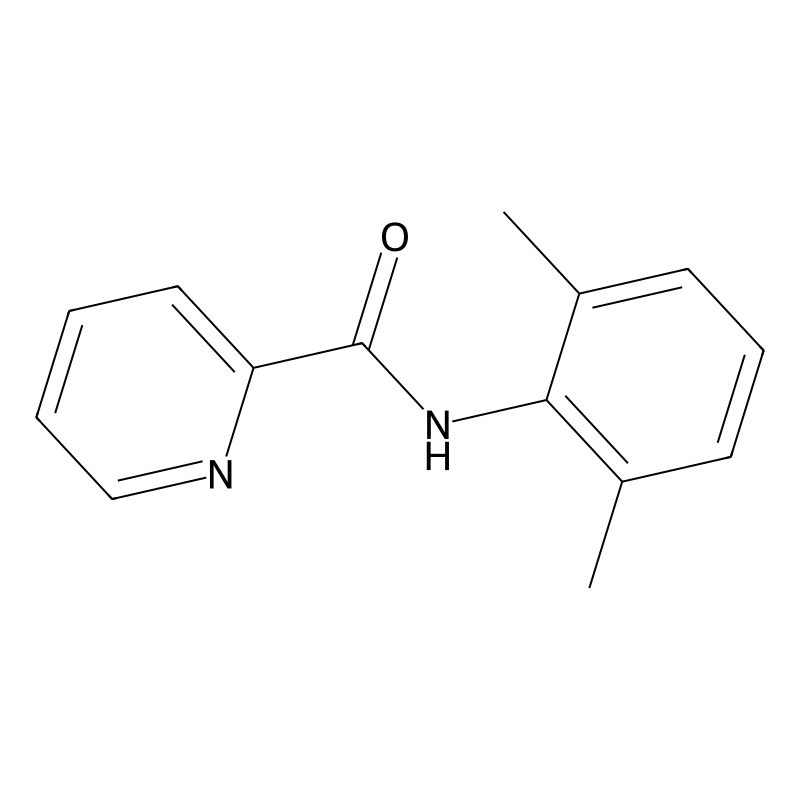

N-(2,6-dimethylphenyl)pyridine-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential applications based on structure

The presence of a pyridine ring and a carboxamide group suggests N-(2,6-dimethylphenyl)pyridine-2-carboxamide might possess some biological activity. Pyridine rings are found in many biologically relevant molecules, and carboxamide groups are common functional groups in drugs . However, further research is needed to determine if this specific molecule has any specific therapeutic applications.

Availability for research

N-(2,6-dimethylphenyl)pyridine-2-carboxamide is available for purchase from some chemical suppliers, such as LGC Standards and Sigma-Aldrich, which suggests it might be used in some scientific research. However, the specific research applications are not disclosed by the suppliers .

N-(2,6-dimethylphenyl)pyridine-2-carboxamide is an organic compound characterized by its unique structure, which includes a pyridine ring and a carboxamide functional group attached to a 2,6-dimethylphenyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.

- Nucleophilic Substitution: The nitrogen atom in the carboxamide can participate in nucleophilic substitution reactions under appropriate conditions.

- Acid-Base Reactions: The nitrogen in the pyridine ring can act as a weak base, allowing it to engage in acid-base reactions.

- Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, yielding the corresponding acid and amine.

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .

N-(2,6-dimethylphenyl)pyridine-2-carboxamide exhibits various biological activities, notably in the field of pharmacology. It has been studied for its potential anticonvulsant properties. Research indicates that derivatives of this compound can show significant activity in models of epilepsy, particularly in the maximal electroshock (MES) test . Additionally, it may possess other pharmacological effects that warrant further investigation.

The synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide generally involves several steps:

- Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Carboxamide Group: This is typically performed by reacting an amine with an acid chloride or by direct amidation of a carboxylic acid.

- Substitution with 2,6-Dimethylphenyl Group: This step often involves nucleophilic aromatic substitution or coupling reactions using suitable reagents.

The specific synthetic pathways may vary depending on the desired yield and purity of the final product .

N-(2,6-dimethylphenyl)pyridine-2-carboxamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anticonvulsant drugs.

- Chemical Research: It can be utilized as a building block for synthesizing more complex organic molecules.

- Material Science: Investigations into its properties may reveal applications in creating novel materials with specific functionalities.

Interaction studies involving N-(2,6-dimethylphenyl)pyridine-2-carboxamide focus on its binding affinity and mechanism of action at biological targets. These studies are crucial for understanding how this compound interacts with receptors or enzymes relevant to its pharmacological effects. Research indicates that modifications to its structure can significantly influence these interactions, thereby affecting its efficacy and safety profile .

N-(2,6-dimethylphenyl)pyridine-2-carboxamide shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)pyridine-2-carboxamide | Similar pyridine and carboxamide structure | Different phenyl substitution |

| N-(3-chlorophenyl)pyridine-2-carboxamide | Contains a chlorinated phenyl group | Chlorine substituent alters electronic properties |

| N-(benzyl)pyridine-2-carboxamide | Benzyl group instead of dimethylphenyl | Variation in steric hindrance |

| N-(piperidin-1-yl)pyridine-2-carboxamide | Piperidine ring instead of phenyl | Different cyclic structure affects biological activity |

N-(2,6-dimethylphenyl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and its resultant biological properties. Its distinct characteristics make it a valuable subject for further research in medicinal chemistry and related fields .

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 7 of 8 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (57.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant